N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide
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Overview
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is of interest due to its unique structure, which includes a hydroxypyrrolidine moiety and a cyclopropane carboxamide group.
Preparation Methods
The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Hydroxypyrrolidine Moiety: This can be achieved through the reaction of a suitable precursor with hydroxylamine under controlled conditions.
Cyclopropane Carboxamide Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reaction: The final step involves coupling the hydroxypyrrolidine moiety with the cyclopropane carboxamide group using reagents such as carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres (e.g., nitrogen or argon).
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide: This compound has a similar hydroxypyrrolidine moiety but differs in the carboxamide group.
N-[(3-Hydroxypyrrolidin-3-yl)methyl]methanesulfonamide: This compound features a methanesulfonamide group instead of the cyclopropane carboxamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2-3-9)8(13)12-7-10(14)4-5-11-6-10/h11,14H,2-7H2,1H3,(H,12,13) |
InChI Key |
TVCHYIPVVKWWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)NCC2(CCNC2)O |
Origin of Product |
United States |
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